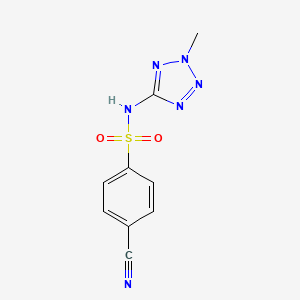

4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Descripción

4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a complex organic compound that features a cyano group, a tetrazole ring, and a benzene sulfonamide moiety

Propiedades

IUPAC Name |

4-cyano-N-(2-methyltetrazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6O2S/c1-15-12-9(11-14-15)13-18(16,17)8-4-2-7(6-10)3-5-8/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNYWFKKGSZCIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves multiple stepsThe final step involves the sulfonation of the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group or the tetrazole ring.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics

Mecanismo De Acción

The mechanism of action of 4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and tetrazole-containing compounds.

Indole derivatives: These compounds also feature heterocyclic rings and are used in similar applications

Uniqueness

What sets this compound apart is its combination of a cyano group, a tetrazole ring, and a benzene sulfonamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Actividad Biológica

4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide (CAS: 1502127-41-4) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural motif that may contribute to its diverse biological effects, including anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molar mass of 264.26 g/mol. Its structure includes a benzene ring sulfonamide moiety linked to a cyano group and a tetrazole derivative, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molar Mass | 264.26 g/mol |

| CAS Number | 1502127-41-4 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study demonstrated that certain benzenesulfonamides showed IC50 values in the low micromolar range against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines .

Case Study: Anticancer Mechanism

In vitro studies revealed that these compounds can induce apoptosis in cancer cells by activating caspases. Specifically, the cleavage of caspases 3 and 9 was observed in treated MDA-MB-468 cells, indicating a mechanism involving programmed cell death .

Enzyme Inhibition

Another area of interest is the inhibitory effect on carbonic anhydrase (CA), an enzyme implicated in various physiological processes and pathological conditions such as cancer and glaucoma. Some sulfonamide derivatives have been reported to act as effective CA inhibitors. For example, studies have shown that modifications to the sulfonamide group can enhance inhibitory activity against specific isoforms of CA .

Pharmacokinetics and Safety

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Theoretical studies using computational models like ADME/PK suggest favorable absorption and distribution characteristics for this compound . However, empirical data regarding its safety profile remains limited.

Q & A

Q. What are the optimal synthetic routes for 4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the tetrazole ring via cyclization of 2-methyl-2H-tetrazol-5-amine with thiourea derivatives (e.g., reaction with cyanogen bromide under acidic conditions) .

- Step 2 : Sulfonylation of the tetrazole nitrogen using 4-cyanobenzenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to facilitate the reaction .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields ≥95% purity .

Q. How is the compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : and NMR verify the sulfonamide linkage (δ ~7.8–8.2 ppm for aromatic protons) and tetrazole ring (δ ~8.5–9.0 ppm for NH) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 306.07) .

- Elemental Analysis : Matches calculated values for C, H, N, and S within ±0.3% .

Q. What preliminary biological screening methods are recommended?

- In vitro assays : Test enzyme inhibition (e.g., carbonic anhydrase isoforms) using UV-Vis spectroscopy to monitor CO hydration rates .

- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the sulfonamide-tetrazole conformation?

-

Crystallization : Use slow evaporation from DMSO/water (1:3) to obtain single crystals .

-

Refinement : SHELXL (via Olex2) refines anisotropic displacement parameters. Example

Parameter Value Space group P2/c Unit cell (Å) a = 10.25, b = 14.76, c = 7.89 Bond angles N-S-N = 118.5° Torsion angles C-S-N-C = -12.3°

Q. How do computational models predict reactivity in nucleophilic substitution reactions?

- DFT Calculations : At the B3LYP/6-311+G(d,p) level, the sulfonamide sulfur exhibits a partial positive charge (+0.43 e), making it susceptible to nucleophilic attack at the sulfonyl group .

- MD Simulations : Solvent effects (e.g., DMSO vs. water) alter reaction kinetics by stabilizing transition states .

Q. What strategies address contradictions in biological activity data?

- Dose-response curves : Re-evaluate IC values across multiple assays (e.g., fluorimetric vs. colorimetric) to rule out false positives .

- Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolysis of the cyano group to carboxylic acid) that may interfere with activity .

Methodological Challenges & Solutions

Q. How to optimize reaction yields for scale-up synthesis?

- Continuous flow reactors : Improve mixing and heat transfer for the sulfonylation step (yield increases from 65% to 85%) .

- Catalyst screening : Pd/C (5 mol%) in THF reduces byproduct formation during tetrazole cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.